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Technical Support Center: Disperse Orange 80
Imaging
Welcome to the technical support center for addressing challenges in fluorescence imaging.

This guide is specifically designed for researchers, scientists, and drug development

professionals who are encountering issues with autofluorescence, particularly when using

novel or unconventional dyes such as Disperse Orange 80.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures and

molecules within a sample that have not been intentionally labeled with a fluorescent dye.[1][2]

[3] This intrinsic fluorescence can interfere with the detection of specific signals from your

fluorescent probes, potentially masking your results or leading to incorrect interpretations.[2][3]

[4]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence originates from both endogenous and exogenous sources:

Endogenous Fluorophores: These are molecules naturally present in cells and tissues.

Common examples include metabolic cofactors (NADH, flavins), structural proteins
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(collagen, elastin), and aging pigments (lipofuscin).[2][3][4] Red blood cells also contribute

due to the heme group.[3][5]

Exogenous Sources: These are introduced during sample preparation. Aldehyde-based

fixatives like formaldehyde (formalin) and glutaraldehyde are well-known culprits, as they can

react with amines in the tissue to create fluorescent products.[3][4][5] Some culture media

components, like phenol red and fetal bovine serum (FBS), can also increase background

fluorescence.[3]

Q3: I am using Disperse Orange 80, which is not a standard biological stain. How does this

affect autofluorescence?

A3: Disperse Orange 80 is a commercial dye, and its fluorescent properties in a biological

context are not well-documented.[6][7] When using such a novel compound, it is critical to first

characterize its spectral properties (excitation and emission maxima) and then determine how

they overlap with the autofluorescence spectrum of your specific sample. If the emission

spectrum of Disperse Orange 80 is broad or lies within the common autofluorescence range

(typically blue-green), distinguishing its signal from the background will be challenging.

Q4: How can I check if my sample has inherent autofluorescence?

A4: The most straightforward method is to prepare an unstained control sample.[1][3][8]

Process this control sample in the exact same way as your experimental samples (including

fixation and permeabilization) but omit the application of Disperse Orange 80. Image this

unstained sample using the same microscope settings (laser power, gain, filter set) you intend

to use for your stained samples. Any signal detected is attributable to autofluorescence.[3][4]

Troubleshooting Guide
Problem 1: My unstained control sample is brightly fluorescent.

This confirms that the issue is autofluorescence originating from your sample or preparation

method, not from the Disperse Orange 80 dye.

Logical Troubleshooting Workflow
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Caption: Troubleshooting workflow for autofluorescence in control samples.

Recommended Actions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15138760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Change Fixation Method: If using aldehyde fixatives, try reducing the fixation time or

switching to an organic solvent like ice-cold methanol, if compatible with your target.[3][4]

Chemical Quenching: Treat samples with a chemical reducing agent. Sodium borohydride

is effective against aldehyde-induced autofluorescence.[3][5][9]

Use a Quenching Reagent: For specific sources like lipofuscin (common in aged tissues),

reagents like Sudan Black B or commercial solutions (e.g., TrueBlack®) are very effective.

[10][11][12]

Perfuse Tissues: If working with animal models, perfusing the tissue with PBS before

fixation can remove red blood cells, a major source of heme-related autofluorescence.[4]

[5]

Problem 2: The signal from Disperse Orange 80 is weak and difficult to distinguish from the

background.

This indicates a poor signal-to-noise ratio. The goal is to either increase the specific signal or

decrease the background noise (autofluorescence).

Experimental Workflow for Signal Enhancement
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Caption: Workflow for improving the signal-to-noise ratio in imaging.

Recommended Actions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15138760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimize Dye Concentration: Titrate the concentration of Disperse Orange 80 to find the

optimal balance that maximizes specific signal without increasing non-specific binding.

Choose the Right Fluorophore Wavelength: If possible, select dyes that emit in the far-red

part of the spectrum, as endogenous autofluorescence is typically weakest at these longer

wavelengths.[4][5][13]

Photobleaching: Intentionally expose your sample to high-intensity light from your

microscope's excitation source before adding Disperse Orange 80. This can "burn out"

some of the endogenous fluorophores, reducing their contribution to the background.[13]

Spectral Imaging and Linear Unmixing: This is a powerful computational technique. By

capturing the emission spectrum of an unstained sample (the autofluorescence

"signature") and the spectrum of the Disperse Orange 80 dye, software can

mathematically separate the two signals from your experimental image.[14][15][16] This is

highly effective for overlapping spectra.

Quantitative Data Summary
The effectiveness of various quenching methods can be compared to determine the best

approach for your specific sample type.
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Quenching Method
Target
Autofluorescence
Source

Reported
Efficiency

Key
Considerations

Sodium Borohydride

(NaBH₄)

Aldehyde-induced

(from fixatives)
Significant reduction

Can have variable

effects; may increase

RBC autofluorescence

in some cases.[5][9]

[10]

Sudan Black B (SBB)
Lipofuscin (aging

pigment)

65-95% suppression

in pancreatic tissue.

[11][17]

Very effective for

lipofuscin, but can

introduce its own

background in far-red

channels.[10]

Commercial Reagents

(e.g., TrueVIEW™)

Collagen, Elastin,

RBCs
Effective

Optimized for specific

sources; may be less

effective on lipofuscin.

[12]

Commercial Reagents

(e.g., TrueBlack®)
Lipofuscin High

Less background

fluorescence in the

far-red compared to

SBB.[10][12]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by fixation with paraformaldehyde or

glutaraldehyde.[3][9]

Preparation: Prepare a fresh 0.1% sodium borohydride (NaBH₄) solution in ice-cold PBS. For

example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: NaBH₄ is a strong reducing

agent. Handle with care and prepare the solution just before use.

Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate them to PBS.

For cultured cells on coverslips, proceed after fixation and permeabilization steps.
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Incubation: Immerse the samples in the freshly prepared 0.1% NaBH₄ solution.

Duration: Incubate for 10-30 minutes at room temperature. The optimal time may need to be

determined empirically.

Washing: Wash the samples thoroughly three times with PBS, for 5 minutes each wash, to

remove all traces of NaBH₄.

Staining: Proceed with your standard blocking and staining protocol for Disperse Orange
80.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is highly effective for tissues with high levels of lipofuscin, such as the brain or

pancreas.[10][11][17]

Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol.

Stir or shake the solution for several hours or overnight in the dark to ensure it is fully

dissolved.[12]

Filtration: Before use, filter the SBB solution through a 0.2 µm syringe filter to remove any

undissolved particles.

Application: After completing your immunofluorescence or primary staining protocol, perform

the final PBS wash. Then, incubate the samples in the filtered SBB solution.

Incubation: Incubate for 10-20 minutes at room temperature in the dark.[12]

Washing: Briefly wash the samples in 70% ethanol to remove excess SBB, followed by

extensive washing in PBS (at least 3 x 5 minutes). Note: Avoid any buffers containing

detergents (e.g., Triton X-100, Tween-20) after SBB treatment, as this can wash the dye

away.[12]

Mounting: Mount the coverslip or section with an aqueous mounting medium and proceed to

imaging.

Protocol 3: Acquiring a Signal for Spectral Unmixing
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This protocol outlines the essential controls needed to perform computational removal of

autofluorescence.

Sample 1 (Unstained Control): Prepare a sample that has undergone all processing steps

(fixation, permeabilization, etc.) but has not been stained with any fluorescent dye.

Action: Acquire a multi-channel image or a lambda stack (an image where each pixel

contains spectral information) of this sample. This will provide the unique spectral

signature of the autofluorescence in your sample.

Sample 2 (Single-Stain Control): Prepare a sample stained only with Disperse Orange 80.

Action: Acquire a multi-channel image or lambda stack of this sample. This provides the

pure spectral signature of your dye.

Sample 3 (Experimental Sample): Your fully prepared and stained experimental sample.

Action: Acquire a multi-channel image or lambda stack using identical settings as the

controls.

Analysis: In your imaging software (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins),

use the spectral unmixing tool. Define the spectrum from Sample 1 as "Autofluorescence"

and the spectrum from Sample 2 as "Disperse Orange 80." The software will then re-

process the image from Sample 3, separating the mixed signals into distinct channels based

on these reference spectra.[14][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bitesizebio.com [bitesizebio.com]

2. Autofluorescence - Wikipedia [en.wikipedia.org]

3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15138760?utm_src=pdf-body
https://www.benchchem.com/product/b15138760?utm_src=pdf-body
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/12371/123710B/Spectral-unmixing-for-multispectral-fluorescence-imaging-using-prior-knowledge-of/10.1117/12.2656012.short
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523684/
https://www.benchchem.com/product/b15138760?utm_src=pdf-custom-synthesis
https://bitesizebio.com/81245/what-is-autofluorescence/
https://en.wikipedia.org/wiki/Autofluorescence
https://fluorofinder.com/autofluorescence/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. southernbiotech.com [southernbiotech.com]

5. How to reduce autofluorescence | Proteintech Group [ptglab.com]

6. medchemexpress.com [medchemexpress.com]

7. worlddyevariety.com [worlddyevariety.com]

8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology
[cellsignal.com]

9. Reduction of background autofluorescence in brain sections following immersion in
sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

10. biotium.com [biotium.com]

11. What to do with high autofluorescence background in pancreatic tissues - an efficient
Sudan black B quenching method for specific immunofluorescence labelling - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Autofluorescence Quenching | Visikol [visikol.com]

13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share |
Leica Microsystems [leica-microsystems.com]

14. spiedigitallibrary.org [spiedigitallibrary.org]

15. bio-rad.com [bio-rad.com]

16. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated
micrographs - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. ["Addressing autofluorescence in Disperse Orange 80
imaging"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138760#addressing-autofluorescence-in-disperse-
orange-80-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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